molecular formula C22H21N5O B2871589 N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide CAS No. 897622-55-8

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide

Cat. No. B2871589
CAS RN: 897622-55-8
M. Wt: 371.444
InChI Key: RWRYOUXCGOZRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide” is a chemical compound with the molecular formula C22H21N5O and a molecular weight of 371.444. Tetrazole and its derivatives, such as this compound, play a very important role in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles has been synthesized by the buildup of 5-phenyl-1,2,3,4-tetrazoles with different acylating reagents .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .


Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Pharmacological Potential

Compounds with tetrazole groups and naphthalene moieties, similar to the one mentioned, often exhibit significant biological activities. For example, tetrazole derivatives have been explored for their potential as sigma(1) receptor ligands, demonstrating antiproliferative activity in rat C6 glioma cells, indicating potential applications in tumor research and therapy (Berardi et al., 2005). Such compounds could be of interest in developing new therapeutic agents.

Material Science

In materials science, the synthesis of novel compounds with specific structural features, like the naphthalene and acetamide groups, contributes to the development of new materials with unique properties. For instance, fluorinated polyimides derived from naphthalene-based compounds exhibit low dielectric constants, high thermal stability, and excellent solubility in organic solvents, making them suitable for electronic and optical applications (Chung & Hsiao, 2008).

Organic Chemistry

In organic chemistry, the synthesis and functionalization of naphthalene derivatives are of great interest due to their applications in constructing complex molecules. For example, the selective methylation of alkylnaphthalenes has implications in understanding geological processes and synthesizing compounds found in crude oils and rock extracts, indicating the relevance of such reactions in both synthetic and natural processes (Bastow et al., 2000).

Bioimaging

Tetrazole derivatives have been explored for their application in bioimaging, showcasing the utility of such compounds in detecting specific ions within biological systems, which could be extended to studying the distribution and concentration of various substances in living organisms (Ding et al., 2014).

Mechanism of Action

While the specific mechanism of action for “N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide” is not available, tetrazole and its derivatives are known to play a significant role in medicinal and pharmaceutical applications .

Safety and Hazards

Tetrazoles are known to decompose on heating, emitting toxic nitrogen fumes . They react vigorously when exposed to shock, fire, and heat on friction . They also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-15-10-11-19(12-16(15)2)27-21(24-25-26-27)14-23-22(28)13-18-8-5-7-17-6-3-4-9-20(17)18/h3-12H,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRYOUXCGOZRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.